![molecular formula C17H17N5OS B2619886 N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide CAS No. 2034346-51-3](/img/structure/B2619886.png)
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide is a type of N-heterocyclic compound . It is a part of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues . These compounds have been found to exhibit potent phosphoinositide 3-kinase (PI3K) inhibitory activity .
Synthesis Analysis
These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Molecular Structure Analysis
The N-heterocyclic core of compound 19a was directly involved in the binding to the kinase through the key hydrogen bonds interaction . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency .Chemical Reactions Analysis
The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity . The IC50 of a representative compound (19a) could reach to 3.6 nm .Physical And Chemical Properties Analysis
The molecular formula of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide is C17H17N5OS and its molecular weight is 339.42.Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
This compound, as part of the thiazolo[4,5-b]pyridines class, has been identified to exhibit high antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as inflammation and cancer.
Antimicrobial Activity
Thiazolo[4,5-b]pyridines, including the compound , have been found to possess significant antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.
Herbicidal Activity
The compound has been reported to have herbicidal properties . This suggests potential applications in agriculture, particularly in weed control.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been identified . This could make it a potential candidate for the development of new anti-inflammatory drugs, which could be used to treat conditions like arthritis and asthma.
Antifungal Activity
This compound has been found to exhibit antifungal activity . This suggests potential applications in the treatment of fungal infections.
Antitumor Activity
The compound has been reported to have antitumor properties . This suggests potential applications in cancer treatment.
Phosphoinositide 3-Kinase Inhibition
The compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes this compound a potential candidate for the development of new cancer therapies.
Anti-fibrosis Activity
Some compounds similar to the one have displayed better anti-fibrosis activity than certain existing drugs . This suggests potential applications in the treatment of fibrotic diseases such as pulmonary fibrosis and liver cirrhosis.
Wirkmechanismus
Target of Action
Compounds with a thiazolo[5,4-b]pyridine core, like “N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide”, often target enzymes or receptors in the body. For example, some thiazolo[5,4-b]pyridine derivatives have been found to inhibit phosphoinositide 3-kinases (PI3Ks), which play crucial roles in cellular functions like growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Biochemical Pathways
If the compound does indeed inhibit PI3Ks, it would affect the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, growth, and survival. Inhibition of this pathway could lead to decreased cell proliferation and increased apoptosis .
Result of Action
The cellular effects of the compound’s action would depend on its specific targets and mode of action. If it inhibits PI3Ks, it could lead to decreased cell proliferation and increased apoptosis .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-15(13-4-1-2-8-18-13)20-12-6-10-22(11-7-12)17-21-14-5-3-9-19-16(14)24-17/h1-5,8-9,12H,6-7,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJNJVGQDPHPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=N2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

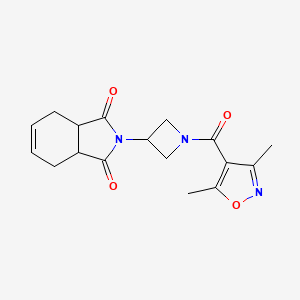

![N-(pyridin-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2619806.png)
![N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine](/img/structure/B2619807.png)
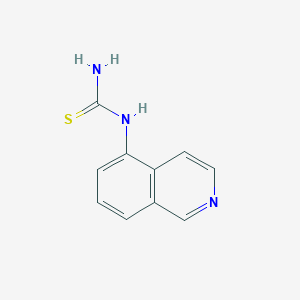
![5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B2619812.png)
![Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2619813.png)
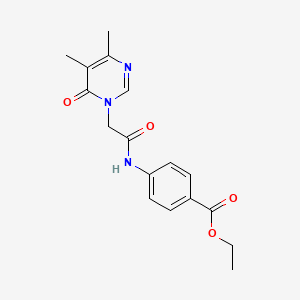

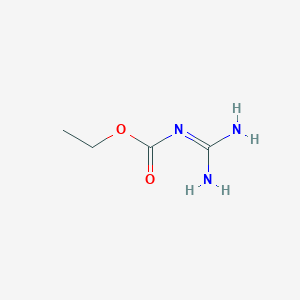
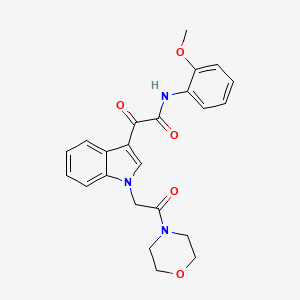
![(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2619822.png)

